2-chloro-6-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide
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Overview
Description
2-chloro-6-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide is a complex organic compound that features a unique combination of functional groups. This compound is part of the imidazo[1,2-a]pyrimidine family, which is known for its significant applications in medicinal chemistry due to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide typically involves multi-step reactions. One common approach is the condensation of 2-chloro-6-fluorobenzoyl chloride with 5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylaniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or imidazo[1,2-a]pyrimidines.
Scientific Research Applications
2-chloro-6-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-fluoro-N-(5-(imidazo[1,2-a]pyridin-2-yl)-2-methylphenyl)benzamide
- 2-chloro-6-fluoro-N-(5-(imidazo[1,2-a]pyrazin-2-yl)-2-methylphenyl)benzamide
- 2-chloro-6-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-3-methylphenyl)benzamide
Uniqueness
The uniqueness of 2-chloro-6-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide lies in its specific substitution pattern, which can result in distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C20H14ClFN4O |
---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
2-chloro-6-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide |
InChI |
InChI=1S/C20H14ClFN4O/c1-12-6-7-13(17-11-26-9-3-8-23-20(26)25-17)10-16(12)24-19(27)18-14(21)4-2-5-15(18)22/h2-11H,1H3,(H,24,27) |
InChI Key |
UHKOEZXSRDECAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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